molecular formula C13H17NO2 B583608 DL-threo-Ritalinic Acid-d10 (Major) CAS No. 1330180-60-3

DL-threo-Ritalinic Acid-d10 (Major)

Cat. No.: B583608
CAS No.: 1330180-60-3
M. Wt: 229.345
InChI Key: INGSNVSERUZOAK-JCUBGIMLSA-N
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Description

DL-threo-Ritalinic Acid-d10 (Major) is a deuterium-labeled analog of DL-threo-Ritalinic Acid, which is a primary metabolite of methylphenidate. Methylphenidate is a psychostimulant commonly used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The deuterium labeling in DL-threo-Ritalinic Acid-d10 is used to trace the metabolic pathways and pharmacokinetics of the parent compound in scientific research .

Biochemical Analysis

Biochemical Properties

DL-threo-Ritalinic Acid-d10 (Major) plays a significant role in biochemical reactions, particularly in the study of methylphenidate metabolism. It interacts with various enzymes, including carboxylesterase 1 (CES1), which is responsible for the hydrolysis of methylphenidate to ritalinic acid. This interaction is crucial for understanding the metabolic pathways and the pharmacokinetics of methylphenidate. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can interact with other biomolecules, such as transport proteins and receptors, which may influence its distribution and effects within the body .

Cellular Effects

DL-threo-Ritalinic Acid-d10 (Major) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the dopamine and norepinephrine transporters, leading to changes in neurotransmitter levels and signaling pathways. This modulation can impact gene expression related to neurotransmitter synthesis and degradation, as well as cellular metabolism, including energy production and utilization .

Molecular Mechanism

The molecular mechanism of DL-threo-Ritalinic Acid-d10 (Major) involves its interaction with specific biomolecules, such as enzymes and receptors. The compound binds to carboxylesterase 1 (CES1), inhibiting its activity and preventing the hydrolysis of methylphenidate to ritalinic acid. This inhibition can lead to increased levels of methylphenidate in the body, enhancing its pharmacological effects. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can modulate the activity of dopamine and norepinephrine transporters, affecting neurotransmitter levels and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-threo-Ritalinic Acid-d10 (Major) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that DL-threo-Ritalinic Acid-d10 (Major) is relatively stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .

Dosage Effects in Animal Models

The effects of DL-threo-Ritalinic Acid-d10 (Major) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, DL-threo-Ritalinic Acid-d10 (Major) can exhibit toxic or adverse effects, including changes in neurotransmitter levels, enzyme activity, and gene expression. These threshold effects are essential for determining the safe and effective dosage range for the compound in research settings .

Metabolic Pathways

DL-threo-Ritalinic Acid-d10 (Major) is involved in several metabolic pathways, primarily related to the metabolism of methylphenidate. The compound is hydrolyzed by carboxylesterase 1 (CES1) to form ritalinic acid, which is then further metabolized by other enzymes, such as cytochrome P450s. These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of methylphenidate and its metabolites .

Transport and Distribution

DL-threo-Ritalinic Acid-d10 (Major) is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transport proteins, such as the dopamine and norepinephrine transporters, which facilitate its uptake and distribution within the body. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can bind to plasma proteins, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of DL-threo-Ritalinic Acid-d10 (Major) is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. These localization patterns can affect the compound’s activity and function, including its interactions with enzymes, receptors, and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-threo-Ritalinic Acid-d10 involves the incorporation of deuterium atoms into the molecular structure of DL-threo-Ritalinic Acid. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule. .

Industrial Production Methods

Industrial production of DL-threo-Ritalinic Acid-d10 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

DL-threo-Ritalinic Acid-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated ketones, alcohols, amines, and substituted derivatives of DL-threo-Ritalinic Acid-d10 .

Scientific Research Applications

DL-threo-Ritalinic Acid-d10 is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-threo-Ritalinic Acid-d10 is unique due to its deuterium labeling, which allows for precise tracing of metabolic pathways and pharmacokinetics. This makes it a valuable tool in scientific research for studying the metabolism and effects of methylphenidate .

Properties

IUPAC Name

(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-JCUBGIMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858378
Record name (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330180-60-3
Record name (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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